

# In Vivo Characterization of FAP-Targeting Peptide FXX489: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: FAP targeting peptide for FXX489

Cat. No.: B15602490 Get Quote

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Fibroblast Activation Protein (FAP) has emerged as a compelling theranostic target in oncology due to its high expression on cancer-associated fibroblasts (CAFs) across a wide array of solid tumors and limited presence in healthy adult tissues.[1][2][3] FXX489 is a novel peptide-based ligand targeting FAP, developed through a collaboration between Novartis and PeptiDream.[1] This peptide forms the core of a promising radioligand therapy, where it is coupled with a therapeutic radionuclide such as Lutetium-177 ([177Lu]Lu-NNS309) to selectively deliver radiation to the tumor microenvironment.[2] Preclinical data highlights FXX489's potential for best-in-class performance, noting its improved tumor retention compared to earlier FAP-targeting agents, a critical factor for therapeutic efficacy.[3][4] The mechanism of action relies on the "crossfire effect," where  $\beta$ -radiation emitted from FAP-expressing CAFs damages adjacent tumor cells, overcoming tumor heterogeneity.[3] FXX489 is currently under clinical evaluation in a Phase 1 trial (NCT06562192) for various solid tumors, including pancreatic, lung, breast, and colorectal cancers.[1][4]

This technical guide provides a comprehensive overview of the in vivo characterization of FXX489, presenting its known properties, detailed experimental protocols for its evaluation, and the signaling context of its target, FAP.

## **Physicochemical and Binding Properties of FXX489**



FXX489 was developed through mRNA display technology and subsequent structure-based drug design to optimize its affinity and stability.[3] Its key characteristics, as reported in preliminary releases, are summarized below.

| Property              | Reported<br>Value/Characteristic                                                    | Source |
|-----------------------|-------------------------------------------------------------------------------------|--------|
| Target                | Fibroblast Activation Protein (FAP)                                                 | [1][3] |
| Binding Affinity (Kd) | < 10 pM (for both human and mouse FAP)                                              | [3][4] |
| Selectivity           | Exquisite selectivity over other proteases, including Dipeptidyl Peptidase-4 (DPP4) | [3][4] |
| Stability             | Stable in blood and plasma                                                          | [3][4] |
| Key Feature           | Improved tumor retention compared to previous FAP ligands                           | [3][4] |

#### In Vivo Preclinical Characterization

The preclinical development of a radiolabeled peptide like FXX489 involves a rigorous assessment of its biodistribution, tumor-targeting capabilities, and therapeutic efficacy in relevant animal models. While specific quantitative data for FXX489 have not been fully published, this section outlines the key experiments and presents illustrative data based on typical findings for FAP-targeting radiopharmaceuticals.

#### **Illustrative Biodistribution Data**

The following table represents typical biodistribution data for a 177Lu-labeled FAP-targeting peptide in tumor-xenografted mice, presented as the percentage of injected dose per gram of tissue (%ID/g). This data is crucial for assessing tumor uptake and off-target accumulation.

Note: The following data is illustrative and intended to represent typical results for a FAP-targeting peptide. It is not the specific reported data for FXX489.



| Organ              | 2h post-injection<br>(%ID/g) | 24h post-injection<br>(%ID/g) | 72h post-injection<br>(%ID/g) |
|--------------------|------------------------------|-------------------------------|-------------------------------|
| Blood              | 2.5 ± 0.6                    | 0.5 ± 0.1                     | 0.1 ± 0.0                     |
| Tumor              | 12.1 ± 2.5                   | 10.5 ± 2.1                    | 8.2 ± 1.7                     |
| Kidneys            | 6.5 ± 1.3                    | 2.1 ± 0.4                     | 0.8 ± 0.2                     |
| Liver              | 1.8 ± 0.4                    | 0.9 ± 0.2                     | 0.5 ± 0.1                     |
| Spleen             | 0.9 ± 0.2                    | 0.7 ± 0.1                     | 0.5 ± 0.1                     |
| Lungs              | 1.5 ± 0.3                    | $0.4 \pm 0.1$                 | 0.2 ± 0.0                     |
| Muscle             | 0.8 ± 0.2                    | $0.4 \pm 0.1$                 | 0.2 ± 0.0                     |
| Bone               | 1.1 ± 0.3                    | 0.9 ± 0.2                     | 0.7 ± 0.1                     |
| Tumor/Blood Ratio  | 4.8                          | 21.0                          | 82.0                          |
| Tumor/Kidney Ratio | 1.9                          | 5.0                           | 10.3                          |

## **Illustrative Preclinical Therapeutic Efficacy**

A therapy study in a relevant cancer model (e.g., pancreatic ductal adenocarcinoma xenograft) would assess the anti-tumor efficacy of [177Lu]Lu-FXX489. The table below illustrates potential outcomes.

Note: The following data is illustrative and intended to represent typical results for a FAP-targeting radioligand therapy. It is not the specific reported data for FXX489.



| Treatment Group              | Mean Tumor<br>Volume at Day 21<br>(mm³) | Tumor Growth<br>Inhibition (%) | Median Survival<br>(Days) |
|------------------------------|-----------------------------------------|--------------------------------|---------------------------|
| Vehicle Control              | 1500 ± 250                              | 0%                             | 25                        |
| Unlabeled FXX489             | 1450 ± 230                              | 3.3%                           | 26                        |
| [177Lu]Lu-FXX489<br>(10 MBq) | 650 ± 150                               | 56.7%                          | 45                        |
| [177Lu]Lu-FXX489<br>(20 MBq) | 250 ± 90                                | 83.3%                          | 60+                       |

## **Experimental Protocols**

This section provides detailed methodologies for the key experiments required for the in vivo characterization of a FAP-targeting peptide like FXX489.

### **Protocol 1: Radiolabeling of FXX489 with Lutetium-177**

Objective: To stably conjugate the therapeutic radionuclide 177Lu to the DOTA-chelated FXX489 peptide.

#### Materials:

- DOTA-conjugated FXX489 peptide
- [177Lu]LuCl3 in 0.05 M HCl
- Sodium acetate buffer (0.5 M, pH 5.0)
- Sterile, metal-free reaction vials
- Heating block or water bath
- Sep-Pak C18 light cartridge
- Ethanol, HPLC-grade



- Sterile water for injection
- Radio-TLC or Radio-HPLC system for quality control

#### Procedure:

- In a sterile reaction vial, add 10-20 μg of DOTA-FXX489 dissolved in sterile water.
- Add 200 μL of sodium acetate buffer to the vial.
- Carefully add 370-740 MBq of [177Lu]LuCl3 solution to the peptide mixture.
- Gently vortex the reaction mixture and incubate at 95°C for 20 minutes.
- Allow the vial to cool to room temperature.
- Perform quality control using radio-HPLC or radio-TLC to determine the radiochemical purity.
   A purity of >95% is typically required.
- For purification, pre-condition a Sep-Pak C18 cartridge with 5 mL of ethanol followed by 10 mL of sterile water.
- Load the reaction mixture onto the cartridge.
- Wash the cartridge with 10 mL of sterile water to remove unchelated 177Lu.
- Elute the final product, [177Lu]Lu-FXX489, with 0.5 mL of a 50:50 (v/v) ethanol/water mixture.
- The final product should be passed through a 0.22  $\mu m$  sterile filter into a sterile vial for in vivo use.

## **Protocol 2: In Vivo Biodistribution Study**

Objective: To quantify the uptake and clearance of [177Lu]Lu-FXX489 in various organs and the tumor.

#### Materials:



- [177Lu]Lu-FXX489, prepared as in Protocol 1
- Tumor-bearing mice (e.g., female athymic nude mice with subcutaneous FAP-positive tumor xenografts)
- Saline for injection
- Anesthesia (e.g., isoflurane)
- Gamma counter
- Calibrated syringes
- Dissection tools

#### Procedure:

- Prepare a solution of [177Lu]Lu-FXX489 in sterile saline at a concentration suitable for injecting approximately 1-2 MBq (in 100 μL) per mouse.
- Anesthetize the mice and inject the radiotracer via the lateral tail vein. Record the precise
  injected dose for each mouse by measuring the syringe before and after injection in a dose
  calibrator.
- House the animals and allow the radiotracer to distribute for predetermined time points (e.g., 2h, 24h, 72h, 168h). Use n=4-5 mice per time point.
- At each time point, euthanize the cohort of mice by a humane method (e.g., CO2 asphyxiation followed by cervical dislocation).
- Dissect major organs and tissues of interest (blood, tumor, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, etc.).
- Wash tissues to remove excess blood, blot dry, and place in tared tubes.
- Weigh each tissue sample.



- Measure the radioactivity in each sample and in standards of the injected dose using a calibrated gamma counter.
- Calculate the results as the percentage of the injected dose per gram of tissue (%ID/g).

## **Protocol 3: SPECT/CT Imaging**

Objective: To visualize the localization of [177Lu]Lu-FXX489 in vivo.

#### Materials:

- [177Lu]Lu-FXX489
- Tumor-bearing mice
- Anesthesia (isoflurane)
- Small animal SPECT/CT scanner
- Heating pad to maintain body temperature

#### Procedure:

- Inject a higher activity of [177Lu]Lu-FXX489 (e.g., 15-20 MBq in 100 μL) into each mouse via the tail vein.
- At the desired time points (e.g., 24h and 72h post-injection), anesthetize the mouse using isoflurane (2% for induction, 1.5% for maintenance).
- Position the mouse on the scanner bed. Maintain body temperature with a heating pad.
- Acquire a whole-body CT scan for anatomical reference (e.g., 80 kVp, 500  $\mu$ A, 220 projections).
- Immediately following the CT, acquire a SPECT scan over the same area. Use a mediumenergy collimator and set an energy window of 20% centered at 208 keV for 177Lu. Acquire data for 20-30 minutes.
- Reconstruct the SPECT and CT images using the manufacturer's software.



• Fuse the SPECT and CT images to co-localize radioactivity with anatomical structures.

Analyze the images to assess tumor targeting and clearance from non-target organs.

## **Signaling Pathways and Experimental Workflows**

Visualizing the biological context and experimental processes is crucial for understanding the application of FXX489.

## **FAP Signaling in Cancer-Associated Fibroblasts**

FAP is not merely a structural protein but an active participant in tumorigenesis. Its enzymatic activity and protein-protein interactions can initiate intracellular signaling cascades within CAFs, leading to a pro-tumorigenic and immunosuppressive microenvironment. One key pathway involves the activation of STAT3, leading to the production of CCL2, which recruits myeloid-derived suppressor cells (MDSCs).





Click to download full resolution via product page

Caption: FAP-activated STAT3-CCL2 signaling pathway in CAFs.



#### **Preclinical In Vivo Characterization Workflow**

The process of evaluating FXX489 in preclinical models follows a structured workflow from initial preparation to final data analysis.



Click to download full resolution via product page



Caption: Workflow for preclinical in vivo characterization of FXX489.

## **Clinical Theranostic Workflow for FAP-Targeted Therapy**

The clinical trial for FXX489 (as [177Lu]Lu-NNS309) employs a theranostic approach, using an imaging version to select patients before administering therapy.[2]





Click to download full resolution via product page

Caption: Theranostic workflow for patients in the FXX489 clinical trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Fibroblast Activation Protein-α Expression in Cancer-Associated Fibroblasts Shows the Poor Survival of Colorectal Cancer via Immune-Mediated Pathways: Implications of FAP in Cancer-Associated Fibroblasts Link Immune Dysregulation to Adverse Survival in Colorectal Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. The role of fibroblast activation protein in health and malignancy PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In Vivo Characterization of FAP-Targeting Peptide FXX489: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15602490#in-vivo-characterization-of-fap-targeting-peptide-fxx489]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com